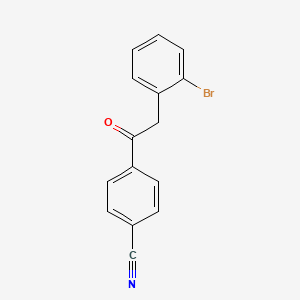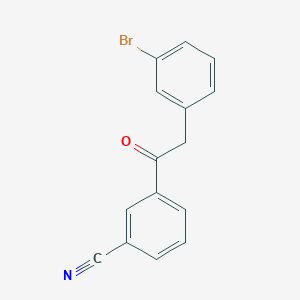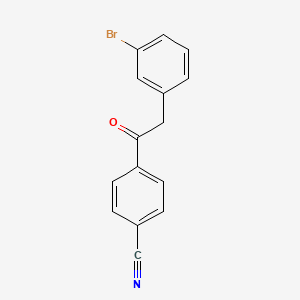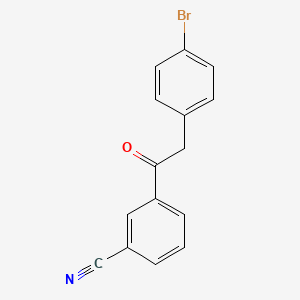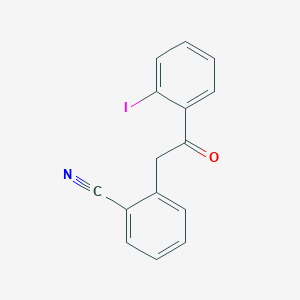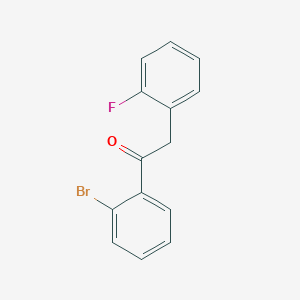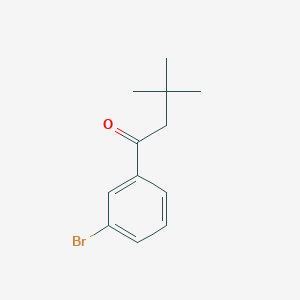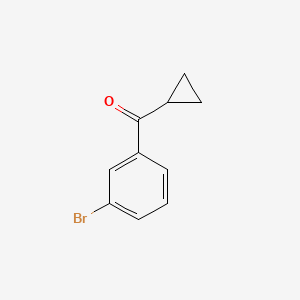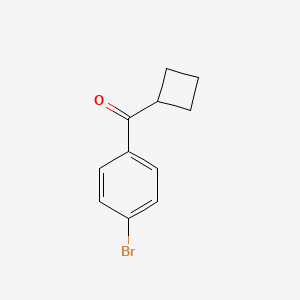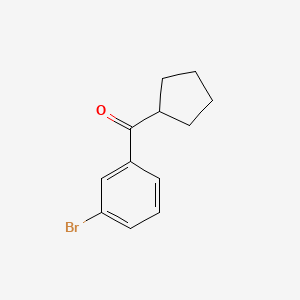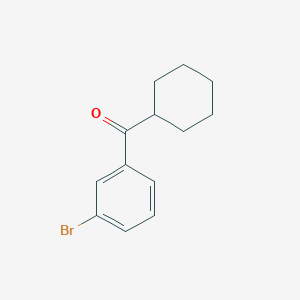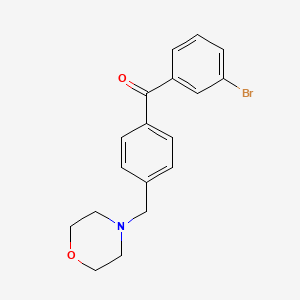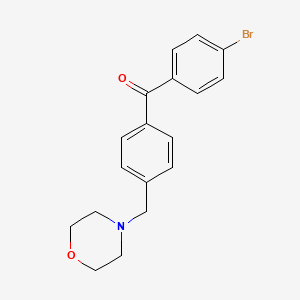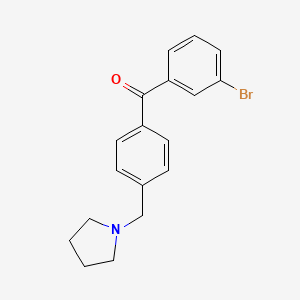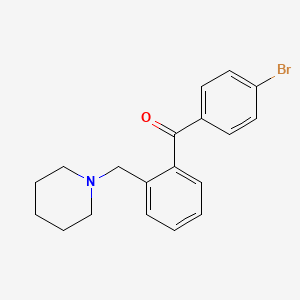
4'-Bromo-2-piperidinomethyl benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-piperidinomethyl benzophenone (4-BPB) is a synthetic organic compound that is widely used in scientific research. It is a colorless crystalline solid that is soluble in organic solvents such as methanol and ethanol. 4-BPB is a brominated derivative of the compound benzophenone, and the addition of the bromine atom increases the compound’s stability and solubility in organic solvents. 4-BPB has a wide range of applications in the laboratory, including as a reagent in organic synthesis, a catalyst in photochemical reactions, and a fluorescent dye. It is also used in the detection of nitric oxide (NO) and as a fluorescent probe in various biochemical assays.
Aplicaciones Científicas De Investigación
- Scientific Field : Chemistry
- Application Summary : This study involved the photoreduction of 4-bromo-4’-methylbenzophenone to a substituted benzpinacol .
- Methods of Application : Solutions of 4-bromo-4’-methylbenzophenone were placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30, and 45 minutes .
- Results : The experiment yielded a photoreduction quantum efficiency of 7.75% .
- Scientific Field : Medicinal Chemistry
- Application Summary : This research involved the synthesis of a tetra-substituted imidazole derived from benzil, aniline, 5-bromosalicylaldehyde, and ammonium acetate via the Debus–Radziszewski method . This compound was used as a ligand for the synthesis of complexes of Zn(II), Co(II), Cu(II), Ni(II), and Mn(II) .
- Methods of Application : The compounds were characterized by different analytical and spectroscopic techniques, i.e., SC-XRD, 1H-NMR, FT-IR, and UV-visible spectroscopy, conductivity measurement, and elemental analysis .
- Results : All the compounds were evaluated for their anti-bacterial potential against different strains of bacteria. Interestingly, the copper complex of the mentioned ligand was found to be the most active against both Gram-positive and Gram-negative bacteria .
Photoreduction Study of 4-Bromo-4’-Methylbenzophenone
Synthesis and Antimicrobial Potential of 4-Bromo-2-(1,4,5-Triphenyl-1H-Imidazole-2-Yl)Phenol and Its Metal Complexes
- Scientific Field : Chemistry
- Application Summary : This study involved the photoreduction of 4-bromo-4’-methylbenzophenone to a substituted benzpinacol .
- Methods of Application : Solutions of 4-bromo-4’-methylbenzophenone were placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30, and 45 minutes .
- Results : The experiment yielded a photoreduction quantum efficiency of 7.75% .
- Scientific Field : Medicinal Chemistry
- Application Summary : This research involved the synthesis of a tetra-substituted imidazole derived from benzil, aniline, 5-bromosalicylaldehyde, and ammonium acetate via the Debus–Radziszewski method . This compound was used as a ligand for the synthesis of complexes of Zn(II), Co(II), Cu(II), Ni(II), and Mn(II) .
- Methods of Application : The compounds were characterized by different analytical and spectroscopic techniques, i.e., SC-XRD, 1H-NMR, FT-IR, and UV-visible spectroscopy, conductivity measurement, and elemental analysis .
- Results : All the compounds were evaluated for their anti-bacterial potential against different strains of bacteria. Interestingly, the copper complex of the mentioned ligand was found to be the most active against both Gram-positive and Gram-negative bacteria .
Photoreduction Study of 4-Bromo-4’-Methylbenzophenone
Synthesis and Antimicrobial Potential of 4-Bromo-2-(1,4,5-Triphenyl-1H-Imidazole-2-Yl)Phenol and Its Metal Complexes
- Scientific Field : Chemistry
- Application Summary : This study involved the photoreduction of 4-bromo-4’-methylbenzophenone to a substituted benzpinacol .
- Methods of Application : Solutions of 4-bromo-4’-methylbenzophenone were placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30, and 45 minutes .
- Results : The experiment yielded a photoreduction quantum efficiency of 7.75% .
- Scientific Field : Medicinal Chemistry
- Application Summary : This research involved the synthesis of a tetra-substituted imidazole derived from benzil, aniline, 5-bromosalicylaldehyde, and ammonium acetate via the Debus–Radziszewski method . This compound was used as a ligand for the synthesis of complexes of Zn(II), Co(II), Cu(II), Ni(II), and Mn(II) .
- Methods of Application : The compounds were characterized by different analytical and spectroscopic techniques, i.e., SC-XRD, 1H-NMR, FT-IR, and UV-visible spectroscopy, conductivity measurement, and elemental analysis .
- Results : All the compounds were evaluated for their anti-bacterial potential against different strains of bacteria. Interestingly, the copper complex of the mentioned ligand was found to be the most active against both Gram-positive and Gram-negative bacteria .
Photoreduction Study of 4-Bromo-4’-Methylbenzophenone
Synthesis and Antimicrobial Potential of 4-Bromo-2-(1,4,5-Triphenyl-1H-Imidazole-2-Yl)Phenol and Its Metal Complexes
Propiedades
IUPAC Name |
(4-bromophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO/c20-17-10-8-15(9-11-17)19(22)18-7-3-2-6-16(18)14-21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBYXOOKMXMTFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643588 |
Source


|
| Record name | (4-Bromophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-2-piperidinomethyl benzophenone | |
CAS RN |
898773-06-3 |
Source


|
| Record name | Methanone, (4-bromophenyl)[2-(1-piperidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898773-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

